
1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
Overview
Description
1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C29H34FNO2 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-Ray Crystal Structures
The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a closely related compound, was studied for its X-ray crystal structures. It crystallizes in the monoclinic system, revealing intermolecular hydrogen bonding between the oxygen atom of the O-H and the nitrogen atom of a pyridine group (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Antimicrobial Activity
Synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions demonstrated potent antimicrobial activity, specifically against bacterial and fungal strains (Kottapalle & Shinde, 2021).
Stereoselective Synthesis
Stereoselective P-Cyclisation and Diastereoisomeric Purification of 5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine from a linear precursor bis(diisopropylamino) was achieved, demonstrating the potential for synthesis of stereochemically pure compounds for various applications (Kaczyński, Manszewski, & Chmielewski, 2016).
Biological Evaluation
A study on the synthesis, odor characteristics, and biological evaluation of N-substituted pyrrolyl chalcones showed that certain compounds exhibited excellent inhibitory activity against R. solani, suggesting applications in bioactive molecule development (Hu et al., 2022).
Condensation Reactions
Research on the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde revealed insights into the stability and hydrogen bond formation in the compound's structure (Percino et al., 2015).
Water Oxidation
A new family of Ru complexes for water oxidation, involving pyridine-based ligands, has been synthesized, demonstrating the potential for energy-related applications (Zong & Thummel, 2005).
Enantioselective Additions
Chiral pyridyl alcohol-promoted highly enantioselective and rapid addition of dialkylzinc to pyridinecarboxaldehydes was reported, showcasing its application in asymmetric synthesis (Ishizaki & Hoshino, 1994).
Mechanism of Action
Target of Action
The primary target of glucagon receptor antagonists-1, also known as 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol or 1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol, is the glucagon receptor . This receptor is a G protein-coupled receptor that binds glucagon, a hormone secreted by pancreatic alpha cells in response to low circulating glucose levels .
Mode of Action
Glucagon receptor antagonists-1 interact with the glucagon receptor, preventing the binding of glucagon and thus inhibiting its action . This results in a decrease in the production of hepatic glucose, contributing to the control of blood glucose levels .
Biochemical Pathways
The antagonistic action on the glucagon receptor affects several biochemical pathways. The primary pathway is the glucose production pathway in the liver . By inhibiting the action of glucagon, glucagon receptor antagonists-1 reduce the conversion of glycogen to glucose (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis) .
Result of Action
The molecular and cellular effects of the action of glucagon receptor antagonists-1 include a decrease in hepatic glucose production and a reduction in blood glucose levels . These effects contribute to the management of hyperglycemia in conditions such as type 2 diabetes mellitus .
properties
IUPAC Name |
1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVQUFQZXZOBU-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?
A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.
Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?
A: The study using a ¹⁴C radiolabeled version of this compound revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



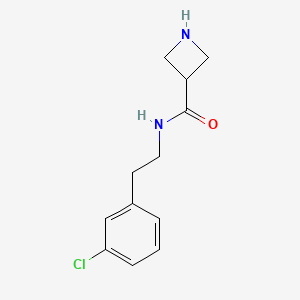

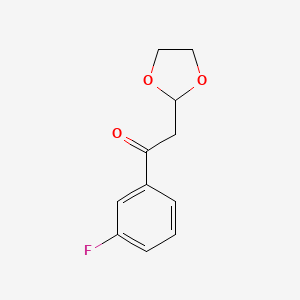
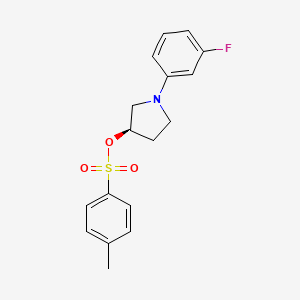
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

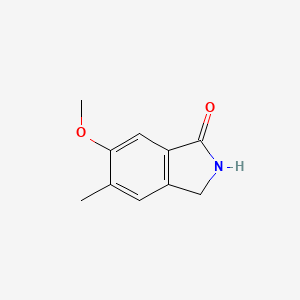
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

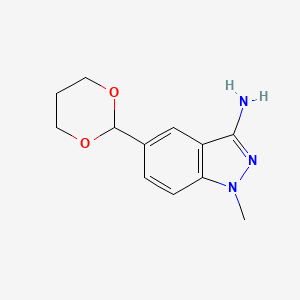

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)